molecular formula C12H16FNO B037496 ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol CAS No. 125224-43-3

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

Cat. No. B037496
M. Wt: 209.26 g/mol
InChI Key: IBOPBHBOBJYXTD-JQWIXIFHSA-N
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Description

Synthesis Analysis

  • Several studies have reported the synthesis of related piperidinyl methanols. For example, Prasad et al. (2018) describe the synthesis of a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, using a base-catalyzed reaction (Prasad et al., 2018).

Molecular Structure Analysis

  • The molecular structure of related compounds has been characterized using techniques like X-ray diffraction. For instance, Prasad et al. (2007) investigated 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealing a monoclinic crystal structure (Prasad et al., 2007).

Chemical Reactions and Properties

  • Piperidinyl methanols typically show interesting chemical behaviors due to their functional groups. The studies, however, do not provide detailed information on the specific chemical reactions for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.

Physical Properties Analysis

  • The physical properties of these compounds, including their crystal structure and stability, have been detailed in several studies. Karthik et al. (2021) conducted thermal and structural studies on a similar compound, providing insights into its stability and molecular interactions (Karthik et al., 2021).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and molecular interactions, of piperidinyl methanols are complex and are often studied using techniques like Hirshfeld surface analysis, as seen in Prasad et al. (2018) (Prasad et al., 2018).

Scientific Research Applications

The compound "((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol" has been identified as a degradation impurity of Paroxetine Hydrochloride Hemihydrate, an active pharmaceutical ingredient (API). This identification was part of a study focused on understanding the chemical stability of Paroxetine. Through the use of high-performance liquid chromatography (HPLC), two unknown impurities were detected in stressed samples of the API. The specific compound was isolated using column purification from samples degraded by hydrochloric acid and hydrogen peroxide. Spectral data for this impurity were collected, utilizing two-dimensional nuclear magnetic resonance spectroscopy (2D-NMR) and mass spectrometry (MS), which facilitated its characterization. This study underscores the importance of detailed chemical analysis in identifying and understanding the by-products of pharmaceutical degradation processes, which is crucial for quality control and ensuring the safety and efficacy of pharmaceutical compounds (Munigela et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOPBHBOBJYXTD-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925050
Record name [4-(4-Fluorophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

CAS RN

125224-43-3
Record name 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-Fluorophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Borane-tetrahydrofuran complex (1.0 molar solution in tetrahydrofuran (10.8 ml, 10.8 mmol) was added over 20 hours in 3 stages (in 3.6 mmol portions) at a rate of 7 ml/hour by means of a syringe pump to a solution of 4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one (0.53 g, 2 mmol, trans/cis˜1:1) in tetrahydrofuran (3 ml) at 26° C. The reaction mixture was stirred for 1 hour after addition of the last portion of the borane solution. then quenched with 3.5 ml 30% aqueous potassium carbonate solution. The phases were separated and the aqueous phase extracted with diethyl ether (25 ml). The organic phases were combined and evaporated to yield 0.43 g of the title compound. Yield 80%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (1.0 molar solution in tetrahydrofuran, 0.75 ml, 0.75 mmol) was added gradually to a solution of trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one (0.25g, 0.836 mmol) in tetrahydrofuran (3 ml) keeping the temperature below 25° C. The reaction mixture was stirred for 1 hour at 25° C., then quenched with 1 drop of water, followed by 2 drops 15% sodium hydroxide solution, and finally with 5 drops of water. Extraction with dichloromethane (35 ml) followed by evaporation of the dichloromethane phase gave 0.21 g of the title compound. Yield 76%.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
76%

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